5-Cyanobenzo[d]thiazole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-cyano-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2S/c10-4-5-1-2-7-6(3-5)11-8(14-7)9(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINKYMYEUNZXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 5-Cyanobenzo[d]thiazole-2-carboxylic Acid
Detailed Synthetic Route
Step 1: Preparation of 5-Cyanobenzo[d]thiazole Intermediate
- Starting from a benzo[d]thiazole derivative, the cyano group is introduced typically via nucleophilic substitution or condensation with cyano-containing reagents such as cyanoacetic acid derivatives.
- This step may involve activating the benzothiazole ring at the 5-position for substitution.
Step 2: Introduction of the Carboxylic Acid Group at the 2-Position
- The 2-position carboxylic acid is often introduced by hydrolysis of an ester or nitrile precursor.
- Hydrolysis conditions may involve acidic or basic aqueous media to convert esters or nitriles into the corresponding carboxylic acid.
Step 3: Purification and Characterization
- The final compound is purified by standard organic chemistry techniques such as recrystallization or chromatography.
- Characterization is performed using spectroscopic methods (NMR, IR, MS) to confirm the structure.
Example Synthesis from Literature
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | Benzo[d]thiazole derivative + cyanoacetic acid derivative, solvent, catalyst | Formation of 5-cyanobenzo[d]thiazole intermediate |
| 2 | Hydrolysis | Acidic or basic aqueous solution, heat | Conversion to this compound |
| 3 | Purification | Recrystallization or chromatography | Pure target compound |
This general method is supported by commercial synthesis descriptions and patent literature on related benzothiazole carboxylic acids.
Related Preparation Methods for Benzothiazole-2-Carboxylic Acid Derivatives
While specific detailed protocols for this compound are limited in open literature, related benzothiazole-2-carboxylic acids have been prepared using oxidative methods and substitution reactions as described in patent CN104860901B:
- Starting from methylbenzothiazole derivatives,
- Oxidative cleavage or substitution reactions in ethanol or aqueous solutions,
- Use of oxidants such as hydrogen peroxide or potassium permanganate,
- Control of reaction conditions (temperature, pH) to optimize yield and purity.
These methods provide a framework adaptable to the synthesis of 5-substituted benzothiazole-2-carboxylic acids including the cyano-substituted variant.
Research Findings and Notes on Preparation
- Multi-step synthesis is necessary due to the complexity of functional group placement.
- Condensation with cyanoacetic acid derivatives is a key step for cyano group introduction.
- Hydrolysis is essential for converting intermediates to the carboxylic acid form.
- Purification techniques must be carefully chosen to separate closely related intermediates.
- The compound is of research interest for its biological activity, which drives the development of efficient synthetic methods.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 5-Cyanobenzo[d]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the 5-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Bromine (Br₂) in acetic acid.
Major Products Formed:
Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.
Reduction: The cyano group can be reduced to form 5-aminobenzo[d]thiazole-2-carboxylic acid.
Substitution: Electrophilic substitution can introduce various functional groups at the 5-position.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Cyanobenzo[d]thiazole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Key derivatives of benzo[d]thiazole-2-carboxylic acid differ in substituents at positions 4, 5, or 4. These modifications alter electronic properties, solubility, and bioactivity:
| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|
| 5-Cyanobenzo[d]thiazole-2-carboxylic acid | -CN (5) | ~220.22 | Strong electron-withdrawing, increases acidity |
| 4-Chlorobenzo[d]thiazole-2-carboxylic acid | -Cl (4) | 213.64 | Moderate electron-withdrawing, enhances lipophilicity |
| 5-Fluoro-6-Methoxybenzo[d]thiazole-2-carboxylic acid | -F (5), -OMe (6) | 227.21 | Electron-withdrawing (-F) and donating (-OMe) balance |
| Benzothiazole-2-carboxylic acid | None (parent compound) | 165.19 | Baseline electronic properties |
Notes:
- Chloro and fluoro substituents : Enhance metabolic stability and lipophilicity, critical for drug bioavailability .
Medicinal Chemistry
- This compound: Likely explored as an enzyme inhibitor (e.g., Pin1 or USP7) due to its ability to form hydrogen bonds via the carboxylic acid group and π-interactions via the cyano substituent .
- Thiazole-2-carboxylic acid amides : Demonstrated activity as ubiquitin-specific peptidase 7 (USP7) inhibitors, with substituents like sulfonamides enhancing potency .
Corrosion Inhibition
- Thiazole-2-carboxylic acid : Exhibits ~70-85% inhibition efficiency for copper in HCl media, attributed to adsorption via sulfur and nitrogen atoms .
- 5-Cyano derivative: The cyano group may improve adsorption strength on metal surfaces due to increased electronegativity, though solubility in aqueous media could be reduced compared to methoxy-substituted analogs .
Biological Activity
5-Cyanobenzo[d]thiazole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with cyano and carboxylic acid functionalities. Various synthetic routes have been documented, often focusing on optimizing yields and purity while ensuring the compound's stability for biological testing.
Antitumor Activity
Numerous studies have investigated the antitumor properties of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- Cell Lines Tested:
- A549 (human lung adenocarcinoma)
- HeLa (human cervical cancer)
- MDA-MB-231 (breast cancer)
The compound exhibited varying degrees of cytotoxicity across these lines, with IC50 values indicating its effectiveness. For example, derivatives of thiazole compounds have been reported to have IC50 values ranging from 20 µM to less than 5 µM against specific cancer lines, suggesting a potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | <5 | High potency |
| HeLa | 15-20 | Moderate potency |
| MDA-MB-231 | >20 | Low potency |
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Studies indicate that thiazole derivatives can inhibit bacterial growth at concentrations similar to those effective against cancer cells, highlighting their dual functionality .
Structure-Activity Relationships (SAR)
The SAR studies conducted on thiazole derivatives have revealed critical insights into how structural modifications affect biological activity. For instance:
- Substituents on the thiazole ring significantly influence potency.
- Cyanide and carboxylic acid groups enhance solubility and bioavailability.
Research indicates that introducing electron-withdrawing groups increases the compound's reactivity and interaction with biological targets .
Case Studies
-
Anticancer Efficacy in Preclinical Models:
A study evaluated a series of thiazole derivatives, including this compound, in animal models. The results demonstrated a significant reduction in tumor size compared to controls, suggesting that this compound could be a candidate for further preclinical trials . -
Combination Therapy:
Investigations into combination therapies involving thiazole derivatives and existing chemotherapeutics (e.g., cisplatin) showed enhanced efficacy against resistant cancer cell lines. This synergy indicates potential pathways for developing more effective treatment regimens .
Q & A
Q. What are the common synthetic routes for preparing 5-cyanobenzo[d]thiazole-2-carboxylic acid, and what critical parameters influence yield and purity?
A general synthesis involves refluxing a mixture of substituted benzo[d]thiazole precursors with sodium acetate and appropriate aldehydes or nitriles in acetic acid. For example, analogous methods for thiazole-2-carboxylic acid derivatives use stoichiometric control (1:1.1 molar ratio of reactants) and recrystallization from DMF/acetic acid to achieve >95% purity . Critical parameters include reaction time (3–5 hours), temperature (reflux conditions), and purification protocols (e.g., sequential washing with acetic acid, ethanol, and diethyl ether). The cyano group’s stability under acidic conditions must be monitored to avoid hydrolysis.
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic methods be systematically applied to characterize the structure and purity of this compound?
- NMR : H and C NMR can confirm the cyano group’s presence (δ ~110–120 ppm for C≡N in C) and the benzo[d]thiazole scaffold’s aromatic protons.
- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1700 cm (carboxylic acid C=O) validate functional groups.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, while LC-MS confirms molecular weight .
Q. What mechanistic insights explain the corrosion inhibition properties of thiazole-2-carboxylic acid derivatives on metal surfaces, and how might the cyano group enhance this activity?
Thiazole derivatives inhibit corrosion via adsorption, where electron-rich groups (N, S, O) donate electrons to metal surfaces, forming protective layers. Polarization studies show that substituents like cyano (–CN) enhance adsorption energy due to their electron-withdrawing nature, strengthening coordination with metal d-orbitals. The cyano group may also increase molecular planarity, improving surface coverage .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize decarboxylation side reactions during synthesis?
Decarboxylation of thiazole-2-carboxylic acids is accelerated in polar solvents like ethylene glycol. To suppress this:
Q. What experimental approaches are effective for quantifying adsorption behavior on copper substrates in acidic environments?
-
Weight Loss Method : Immerse copper coupons in 1M HCl with/without inhibitor; measure mass loss over time. Calculate inhibition efficiency () using:
-
Electrochemical Impedance Spectroscopy (EIS) : Fit Nyquist plots to assess charge-transfer resistance changes.
-
Langmuir Adsorption Isotherm : Confirm monolayer adsorption via linear regression of vs. .
Q. How do structural modifications at the 5-position influence biological activity compared to related compounds?
Substituents at the 5-position (e.g., –CN, –COOH, –SONH) modulate electronic and steric properties. Cyano groups enhance lipophilicity and membrane permeability, potentially improving bioavailability. Comparative studies with 5-carboxylic acid derivatives (e.g., USP7 inhibitors) suggest that –CN may reduce hydrogen-bonding interactions but increase target selectivity .
Q. What strategies resolve contradictions between computational predictions and experimental data on electron-transfer mechanisms?
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to experimental polarization curves. Discrepancies may arise from solvent effects or surface heterogeneity.
- In Situ Raman Spectroscopy : Directly observe adsorbed inhibitor layers on metal surfaces to validate computational adsorption geometries .
Q. How does the –CN group affect the pKa of benzo[d]thiazole-2-carboxylic acid derivatives?
The electron-withdrawing –CN group decreases the carboxylic acid’s pKa by stabilizing the deprotonated form. This lowers solubility in aqueous media but enhances reactivity in organic phases. Experimental pKa can be determined via potentiometric titration in water/ethanol mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
